t-Butyl t-butanethiosulfinate
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Overview
Description
t-Butyl t-butanethiosulfinate is an organosulfur compound that belongs to the class of sulfinates. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical applications. This compound is particularly interesting due to its ability to undergo a variety of chemical reactions, which makes it useful in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl t-butanethiosulfinate can be synthesized through the oxidation of di-tert-butyl disulfide. The process involves the use of catalytic enantioselective methods. One common method includes the oxidation of di-tert-butyl disulfide using hydrogen peroxide as an oxidant in the presence of a chiral ligand and vanadyl acetylacetonate as a catalyst. The reaction is typically carried out in chloroform as a solvent at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of inexpensive starting materials like di-tert-butyl disulfide and efficient catalytic systems ensures cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
t-Butyl t-butanethiosulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to di-tert-butyl disulfide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: t-Butyl sulfoxide, t-Butyl sulfone.
Reduction: Di-tert-butyl disulfide.
Substitution: Corresponding sulfinyl derivatives depending on the nucleophile used.
Scientific Research Applications
t-Butyl t-butanethiosulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of t-Butyl t-butanethiosulfinate involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The sulfinyl group activates the compound towards nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiols and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl disulfide: Precursor to t-Butyl t-butanethiosulfinate, used in similar oxidation reactions.
t-Butyl sulfoxide: Oxidation product of this compound, used in various chemical syntheses.
t-Butyl sulfone: Further oxidation product, known for its stability and use in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds. Additionally, its potential biological activities and applications in drug development further highlight its significance .
Properties
Molecular Formula |
C8H18OS2 |
---|---|
Molecular Weight |
194.4 g/mol |
IUPAC Name |
tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3 |
InChI Key |
JMQFHODSPMINOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=S)C(C)(C)C |
Origin of Product |
United States |
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